molecular formula C26H26ClN3O4 B2527152 ethyl 5-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-29-1

ethyl 5-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2527152
CAS No.: 1105245-29-1
M. Wt: 479.96
InChI Key: QXUZMLFYZOGLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C26H26ClN3O4 and its molecular weight is 479.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated innovative synthesis methods and characterization of compounds with structural similarities or relevance to the chemical compound . For example, Sharma et al. (2014) detailed the synthesis and characterization of newer carbazole derivatives, highlighting their antibacterial, antifungal, and anticancer activities. This study provides insight into the methodology for synthesizing complex molecules that could share a structural framework or biological relevance with the specified compound (Sharma, Kumar, & Pathak, 2014).

Reddy et al. (2014) focused on benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, showcasing a molecular hybridization strategy. This research is pertinent for understanding the chemical synthesis process and evaluating biological activities against specific targets (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

Biological Evaluation

The biological evaluation of similar compounds has provided significant insights into potential therapeutic applications. For instance, the study by Rajkumar, Kamaraj, and Krishnasamy (2014) on novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed excellent antibacterial and antifungal activities. This indicates the biological potential of compounds within this chemical space (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Another relevant study by Youssef, Abbady, Ahmed, and Omar (2011) explored the preparation and reactions of certain compounds, demonstrating their significant biocidal properties against various bacteria and fungi. This research underlines the importance of structural modifications to enhance biological activity and provides a foundation for further exploration within similar chemical frameworks (Youssef, Abbady, Ahmed, & Omar, 2011).

Properties

IUPAC Name

ethyl 5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4/c1-3-34-26(33)21-17(2)28-23(22(21)18-8-5-4-6-9-18)24(31)25(32)30-14-12-29(13-15-30)20-11-7-10-19(27)16-20/h4-11,16,28H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUZMLFYZOGLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.